N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
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Description
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C15H17FN4O2S2 and its molecular weight is 368.45. The purity is usually 95%.
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Biological Activity
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound that falls under the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is C18H15FN4O3S2 with a molecular weight of approximately 418.46 g/mol. The structure includes a thiadiazole ring, which is known for its pharmacological potential due to the presence of sulfur and nitrogen atoms that can interact with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA and RNA Synthesis : Compounds containing the thiadiazole moiety have been shown to inhibit nucleic acid synthesis in cancer cells, thereby interfering with cell proliferation .
- Histone Deacetylase Inhibition : Some derivatives exhibit activity against histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression .
- Adenosine A3 Receptor Antagonism : Thiadiazole derivatives may act as antagonists at adenosine receptors, potentially leading to reduced tumor growth and metastasis .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiadiazole derivatives, including this compound. The following table summarizes key findings from recent research:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast cancer) | TBD | DNA/RNA synthesis inhibition |
Compound 4y (related derivative) | A549 (Lung cancer) | 0.034 ± 0.008 | HDAC inhibition |
Compound 4v (related derivative) | MCF-7 (Breast cancer) | 0.084 ± 0.020 | Aromatase inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential efficacy against specific cancer cell lines.
Selectivity Studies
To assess selectivity towards cancer cells versus normal cells, compounds have been tested against non-cancerous cell lines such as NIH3T3 (mouse embryonic fibroblast cells). The selectivity index is crucial for determining the therapeutic window of these compounds.
Case Studies
A notable study published in Acta Pharmaceutica focused on synthesizing and evaluating various 1,3,4-thiadiazole derivatives for their anticancer properties . Among these derivatives, those structurally similar to this compound exhibited promising cytotoxic effects against MCF-7 and A549 cell lines.
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S2/c1-9(2)7-12(21)18-14-19-20-15(24-14)23-8-13(22)17-11-6-4-3-5-10(11)16/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBRDWKAVPXXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.